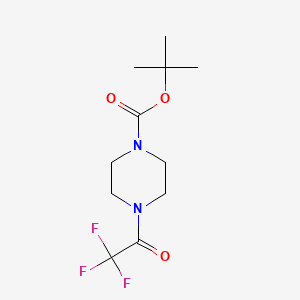

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate (TBTFAPC) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid that is soluble in various organic solvents, including ethanol and methanol. TBTFAPC is an important reagent for organic synthesis, and its wide range of applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBTFAPC is also used in the synthesis of fluorescent dyes, and its ability to undergo a variety of reactions makes it a versatile reagent in many scientific research applications.

Scientific Research Applications

Synthesis of Vandetanib and Other Therapeutic Agents

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate serves as a critical intermediate in the synthesis of complex molecules, including Vandetanib, a therapeutic agent. The synthesis process involves a series of chemical reactions including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination to achieve the title compound with higher yield and commercial value for industrial-scale production (W. Mi, 2015).

Role in Asymmetric Synthesis of N-heterocycles

This compound plays a pivotal role in the asymmetric synthesis of N-heterocycles, providing access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial structural motifs in many natural products and therapeutically applicable compounds, highlighting the importance of this compound in medicinal chemistry and drug discovery processes (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Development of Piperazine-Based Drugs

The compound's piperazine core is integral to the design of numerous drugs with various therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifying the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the compound's versatility as a building block in drug discovery (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Environmental and Industrial Applications

Besides its pharmaceutical significance, this compound and related compounds have been explored for environmental and industrial applications. This includes its potential use in the degradation of environmental pollutants and in the synthesis of materials with unique properties, showcasing the compound's broader impact beyond medicinal chemistry (L. Hsieh, Cheng-Hsien Tsai, Juu‐En Chang, M. Tsao, 2011).

Mechanism of Action

Target of Action

Tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to have a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3620±420 °C and a density of 1263±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Piperazine derivatives have been found to exhibit antibacterial and antifungal activities .

Properties

IUPAC Name |

tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-10(2,3)19-9(18)16-6-4-15(5-7-16)8(17)11(12,13)14/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZDAHYEJNNOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604742 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-37-6 | |

| Record name | tert-Butyl 4-(trifluoroacetyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

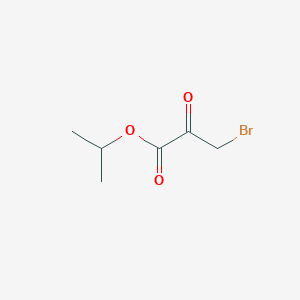

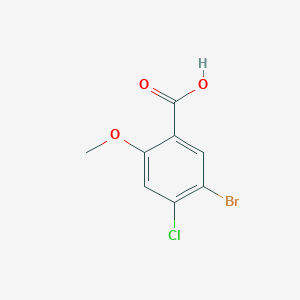

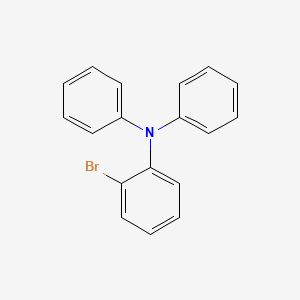

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)